molecular formula C7H8N2S B448075 2-Amino-4,5-dimethylthiophene-3-carbonitrile CAS No. 4651-94-9

2-Amino-4,5-dimethylthiophene-3-carbonitrile

Cat. No.: B448075
CAS No.: 4651-94-9
M. Wt: 152.22g/mol
InChI Key: DTDMOFLHHZZNFB-UHFFFAOYSA-N
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Description

2-Amino-4,5-dimethylthiophene-3-carbonitrile is a heterocyclic compound that features a thiophene ring substituted with amino, methyl, and nitrile groups

Scientific Research Applications

2-Amino-4,5-dimethylthiophene-3-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its role in synthesizing pharmacologically active molecules.

    Industry: The compound is used in the development of materials with specific electronic properties, such as organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dimethylthiophene-3-carbonitrile can be synthesized through various methods. One common approach involves the reaction of 3-aryl-2-cyanothioacrylamides with α-thiocyanatoacetophenone, followed by intramolecular cyclization . Another method includes the Michael-type addition of cyanothioacetamide to α-bromochalcones, which is then followed by intramolecular cyclization .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dimethylthiophene-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted thiophenes depending on the reagents used.

Comparison with Similar Compounds

2-Amino-4,5-dimethylthiophene-3-carbonitrile can be compared with other aminothiophene derivatives:

    2-Amino-4,5-dihydrothiophene-3-carbonitrile: Similar in structure but lacks the methyl groups, which can affect its reactivity and biological activity.

    2-Amino-3-cyanothiophene: Lacks the methyl groups and has different electronic properties.

    2-Amino-4,5-dimethylthiophene-3-carboxamide: Similar structure but with a carboxamide group instead of a nitrile group, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various applications in chemistry and material science.

Properties

IUPAC Name

2-amino-4,5-dimethylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c1-4-5(2)10-7(9)6(4)3-8/h9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTDMOFLHHZZNFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C#N)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302750
Record name 2-amino-4,5-dimethylthiophene-3-carbonitrile
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Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4651-94-9
Record name 2-Amino-3-cyano-4,5-dimethylthiophene
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Record name 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile
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Record name 2-amino-4,5-dimethylthiophene-3-carbonitrile
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Record name 2-Amino-4,5-dimethyl-thiophene-3-carbonitrile
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Record name 2-AMINO-4,5-DIMETHYL-THIOPHENE-3-CARBONITRILE
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Synthesis routes and methods

Procedure details

A solution of 3-mercapto-2-butanone (1.00 kg, 9.0 mole, 93.6% assay) in 2.0 L SDA 3C 200 Proof, absolute Ethanol (Ethanol) is prepared in a 5 L 1N RBF fitted with torian and transfer tubing. Malononitrile (588.8 g, 8.9 mole) is dissolved in 5.0 L Ethanol and cooled to 4° C. at which point triethylamine (250 mL, 1.8 mole, 0.2 eq) is added with a 560 mL ethanol rinse. The anionic malononitrile solution is cooled to −2° C. and the 3-mercaptobutanone solution is added over 1.3 hrs at −1 to −5° C. After an hour, the reaction shows less than 0.1% malononitrile. The reaction is concentrated on the rotovap (40° C. bath) to a slurry of approximately 2.5 L and 3.0 L of heptanes are added. The slurry is cooled to 5° C. for 30 minutes and the solids collected by filtration. The solids are rinsed with 2.5 L of 20% Ethanol in heptanes in 7 portions. The excess solvent is removed on the filter, and the wet cake dried in a vacuum oven overnight at 40° C. and full vacuum to give an off white solid as 2-amino-4,5-dimethylthiophene-3-carbonitrile (870 g, 64.1% yield, 99.7% purity shown by HPLC). The filtrates are reconcentrated to an oily slurry which is filtered and rinsed with 0.5 L of 20% Ethanol in heptanes. The second crop of solids is dried separately (47 g, 3.5% yield, 98.6% purity shown by HPLC). NMR (400 MHz, DMSO-d6) δ 1.93 (d, J=1.2 Hz, 3H), 2.07 (d, J=1.2 Hz, 3H), 3.33 (s, 2H). MS 153 (MH+). HPLC Retention Time: approximately 10.9 minute (Phenomenex Luna C18 (2) column, acetonitrile/water with 0.1% AcOH).
Quantity
1 kg
Type
reactant
Reaction Step One
[Compound]
Name
3C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
588.8 g
Type
reactant
Reaction Step Two
Quantity
5 L
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
560 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2-Amino-4,5-dimethylthiophene-3-carbonitrile in the synthesis of antimicrobial agents?

A1: this compound serves as the crucial starting material in the multi-step synthesis of various thieno[2,3-d]pyrimidine derivatives. [] This compound undergoes a series of reactions, including cyclization, chlorination, and condensation reactions, to ultimately yield the desired fused pyrimidine structures. These structures, incorporating thieno[2,3-d]pyrimidine scaffolds, are of significant interest in medicinal chemistry due to their potential antimicrobial properties. []

Q2: What specific antimicrobial properties have been investigated for the synthesized thieno[2,3-d]pyrimidine derivatives?

A2: The research paper by [Shah et al. (2009)] [] focuses on the synthesis and preliminary antimicrobial screening of the synthesized compounds. While the specific microorganisms tested are not explicitly mentioned, the study highlights that all synthesized compounds were evaluated for their antimicrobial activity. This suggests a broad-spectrum antimicrobial potential, but further research is needed to determine specific activities against different bacterial and fungal species.

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